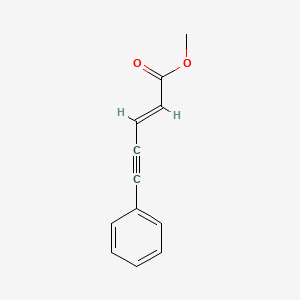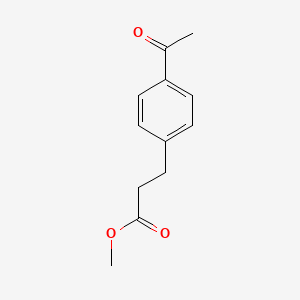![molecular formula C19H18N2O B15348763 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B15348763.png)
9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one is a complex organic compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The benzyl group can be introduced through subsequent reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of quinoline derivatives has been extensively studied. This compound may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Quinoline derivatives have been used in the treatment of malaria and other diseases. The specific biological activity of 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one would need to be evaluated through biological assays and clinical trials.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one exerts its effects would depend on its biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be identified through biochemical studies.
Comparison with Similar Compounds
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial drug with a similar structure.
Methaqualone: A sedative-hypnotic drug.
Uniqueness: 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI Key |
TWEOYNVFXSVKQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


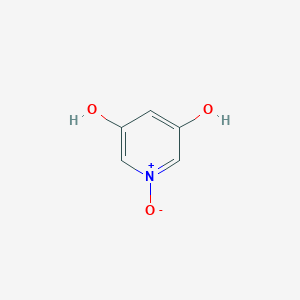
![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)

![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)
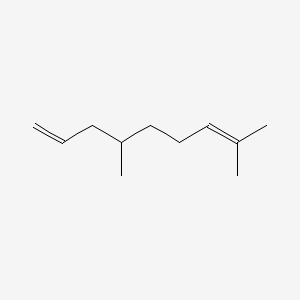
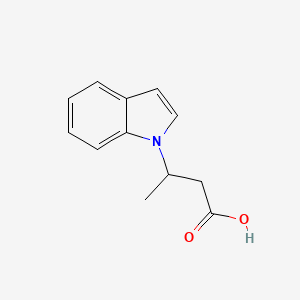
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
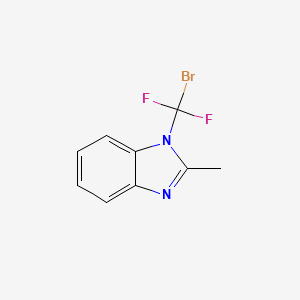
![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)
